N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

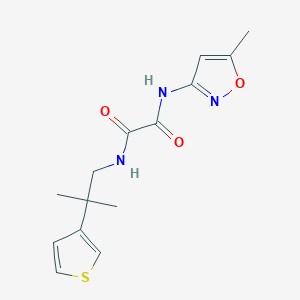

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a bifunctional oxalamide derivative featuring a thiophene moiety and a 5-methylisoxazole group. The compound’s structure combines aromatic heterocycles (thiophene and isoxazole) with a flexible alkyl chain, which may influence its physicochemical properties and biological activity.

The thiophene and isoxazole groups are pharmacologically relevant; thiophenes are associated with metabolic stability and π-π stacking interactions, while isoxazoles often contribute to hydrogen bonding and kinase inhibition.

Properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-9-6-11(17-20-9)16-13(19)12(18)15-8-14(2,3)10-4-5-21-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZJIOMODYTRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:

Formation of the Thiophene Derivative: The initial step involves the synthesis of 2-methyl-2-(thiophen-3-yl)propylamine. This can be achieved through the alkylation of thiophene with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride.

Synthesis of the Isoxazole Derivative: The next step is the preparation of 5-methylisoxazole-3-carboxylic acid, which can be synthesized via the cyclization of appropriate precursors under acidic conditions.

Coupling Reaction: The final step involves the coupling of the thiophene and isoxazole derivatives using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification Techniques: Employing crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Drug Development: Due to its structural features, it may exhibit biological activity, making it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Biological Probes: It can be used in the development of probes for studying biological processes.

Industry

Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects depends on its application:

Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Catalysis: As a ligand, it can influence the reactivity and selectivity of metal catalysts by altering the electronic environment of the metal center.

Comparison with Similar Compounds

Key Observations :

- Yield: High yields (e.g., 90% for Compound 9) are achieved in thiazolidinone derivatives, but oxalamides (e.g., ) often require multi-step purification, suggesting moderate yields for the target compound .

Metabolic and Toxicity Profiles

highlights NOEL (No Observed Adverse Effect Level) values for structurally related oxalamides used as flavoring agents:

- N1-(2-methoxyphenyl)-N2-(pyridylethyl)oxalamide: NOEL = 100 mg/kg/day .

- N-ethyl-2-isopropyl-5-methylcyclohexanecarboxamide: NOEL = 8 mg/kg/day .

Comparison with Target Compound :

Inferred Activity of Target Compound :

Biological Activity

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound that belongs to the oxalamide class, which is characterized by the presence of oxalic acid derivatives. This compound has gained interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 334.39 g/mol. The structure features a thiophene ring and an isoxazole moiety, which are known to contribute to the biological activity of compounds in this class.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O3S |

| Molecular Weight | 334.39 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not documented |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : The compound may interact with various receptors, including those involved in neurotransmission and inflammation, leading to downstream effects that could be beneficial in treating certain conditions.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may help mitigate oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : The compound may reduce inflammatory markers in cellular models, indicating its potential use in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Anticancer Effects : A study published in Cancer Letters reported that oxalamide derivatives showed significant cytotoxicity against various cancer cell lines. The study highlighted the importance of substituents on the oxalamide backbone in enhancing biological activity.

- Inflammation Model : Research conducted on animal models indicated that compounds with thiophene rings exhibited reduced levels of pro-inflammatory cytokines when administered prior to inflammatory stimuli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.